molecular formula C9H9N3O2 B1370950 methyl 5-amino-1H-indazole-4-carboxylate CAS No. 78416-43-0

methyl 5-amino-1H-indazole-4-carboxylate

Cat. No. B1370950
CAS RN: 78416-43-0
M. Wt: 191.19 g/mol
InChI Key: ZEDKZQRERLGTPY-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da .


Synthesis Analysis

The synthesis of indazoles, including “methyl 5-amino-1H-indazole-4-carboxylate”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “methyl 5-amino-1H-indazole-4-carboxylate” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . It has a polar surface area of 81 Ų and a molar refractivity of 52.6±0.3 cm³ .


Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-indazole-4-carboxylate” has a density of 1.4±0.1 g/cm³, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C .

properties

IUPAC Name

methyl 5-amino-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDKZQRERLGTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650587
Record name Methyl 5-amino-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78416-43-0
Record name Methyl 5-amino-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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